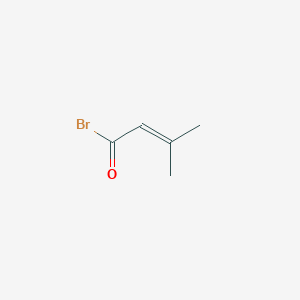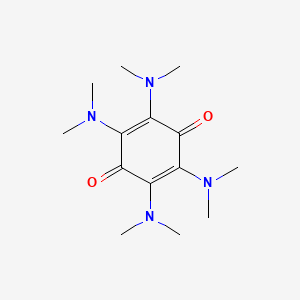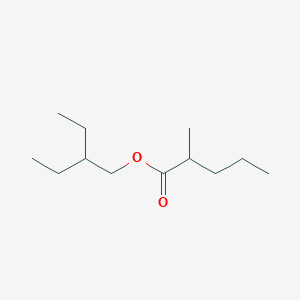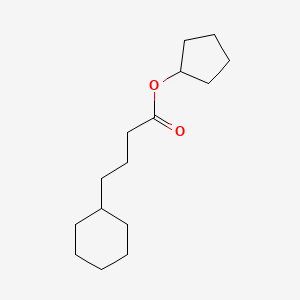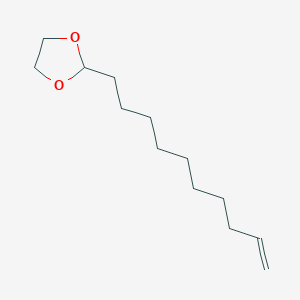
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a chloro group at the second position, a tetradecylamino group at the third position, and a naphthalene-1,4-dione core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with tetradecylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis and other side reactions. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can replace the chloro group in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The biological activity of 2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione is primarily attributed to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including the mitochondrial pathway, leading to apoptosis .
類似化合物との比較
Similar Compounds
- 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
- 2-(n-butylamino)-3-chloronaphthalene-1,4-dione
Uniqueness
2-Chloro-3-(tetradecylamino)naphthalene-1,4-dione stands out due to its long tetradecyl chain, which enhances its lipophilicity and membrane permeability. This unique feature contributes to its potent biological activities compared to other naphthoquinone derivatives .
特性
CAS番号 |
5396-56-5 |
|---|---|
分子式 |
C24H34ClNO2 |
分子量 |
404.0 g/mol |
IUPAC名 |
2-chloro-3-(tetradecylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C24H34ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-26-22-21(25)23(27)19-16-13-14-17-20(19)24(22)28/h13-14,16-17,26H,2-12,15,18H2,1H3 |
InChIキー |
NFJACRZZBGGIGK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)
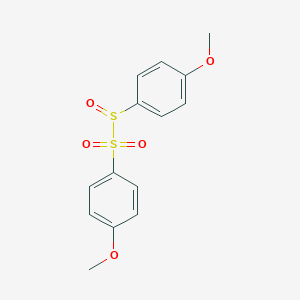
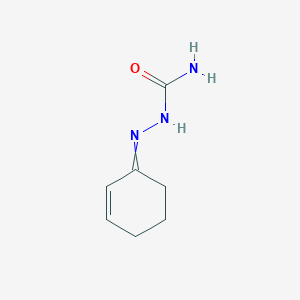

![3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;hexanedioic acid](/img/structure/B14722849.png)
